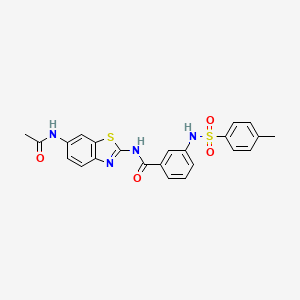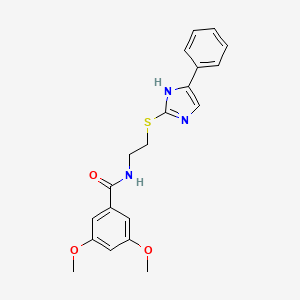![molecular formula C9H12BrNO B3294262 1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene CAS No. 886763-31-1](/img/structure/B3294262.png)
1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene
Overview
Description
“1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene” is a chemical compound with the molecular formula C9H12BrNO . It is a derivative of bromobenzene where one of the hydrogen atoms on the benzene ring is replaced by a 1-aminopropan-2-yl group .
Molecular Structure Analysis
The molecular structure of “1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene” consists of a benzene ring with a bromine atom and a 1-aminopropan-2-yl group attached to it . The exact 3D structure is not available in the search results.Scientific Research Applications
Synthesis and Chemical Applications
1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene serves as a precursor or intermediate in the synthesis of various complex molecules and has potential applications in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Studies on similar brominated compounds have highlighted their role in organic synthesis and the manufacturing of important compounds. For instance, bromobenzene derivatives are key intermediates in the manufacture of flurbiprofen, showcasing the significance of brominated intermediates in pharmaceutical synthesis. The development of practical and efficient methods for their synthesis is of great interest to enhance the production scales of these valuable compounds (Qiu et al., 2009).
Environmental and Health Impact Studies
Research on brominated compounds, including those structurally related to 1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene, often focuses on their environmental fate, toxicity, and potential health impacts. Brominated flame retardants, for example, have been extensively studied due to their persistence in the environment and potential health risks. Such studies are crucial for understanding the ecological and human health implications of the widespread use of brominated compounds and for guiding the development of safer chemical practices and materials (Zuiderveen et al., 2020).
Toxicological Assessments
The toxicological properties of brominated compounds, including reproductive and hematopoietic toxicities, have been subject to investigation to assess their safety and regulatory compliance. This research is vital for determining safe exposure levels and for the development of compounds with minimized adverse health effects (Takeuchi et al., 1997).
Catalysis and Synthetic Chemistry
Brominated intermediates play a significant role in catalysis and synthetic chemistry, facilitating the development of novel synthetic routes and catalytic processes. Their involvement in the synthesis of heterocyclic compounds and ligands for asymmetric catalysis exemplifies their utility in creating complex molecular architectures with potential applications in medicinal chemistry and materials science (Rosales-Hernández et al., 2022; Hargaden & Guiry, 2009).
properties
IUPAC Name |
2-(2-bromophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQVGJSOPILOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301946 | |
| Record name | 2-(2-Bromophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene | |
CAS RN |
886763-31-1 | |
| Record name | 2-(2-Bromophenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



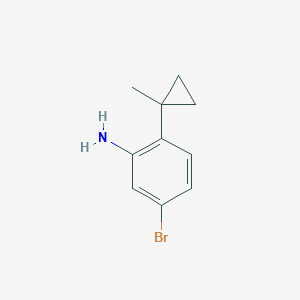


![N-[(1-ethylimidazol-2-yl)methyl]ethanamine](/img/structure/B3294230.png)
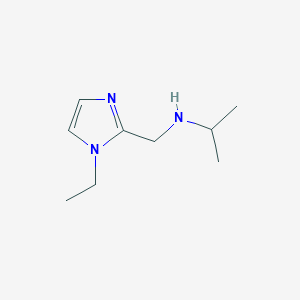

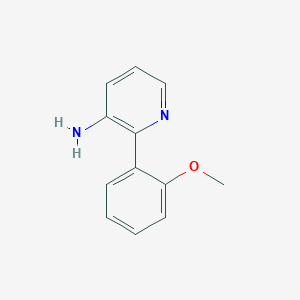
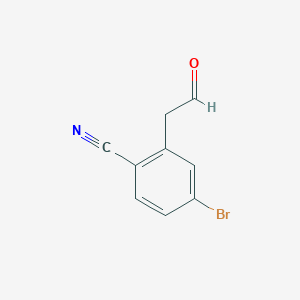

![N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B3294274.png)
